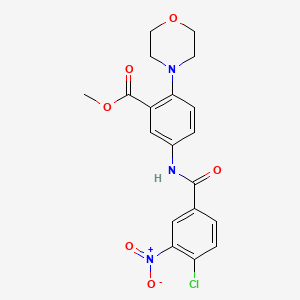

Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate

Description

Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a synthetic organic compound featuring a benzoate ester backbone with two key substituents:

- Position 2: A morpholin-4-yl group, known to enhance solubility and bioavailability in medicinal chemistry applications.

The morpholino group may facilitate interactions with biological targets, while the nitro group could serve as a site for metabolic activation or chemical modification (e.g., reduction to an amine).

Properties

Molecular Formula |

C19H18ClN3O6 |

|---|---|

Molecular Weight |

419.8 g/mol |

IUPAC Name |

methyl 5-[(4-chloro-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |

InChI |

InChI=1S/C19H18ClN3O6/c1-28-19(25)14-11-13(3-5-16(14)22-6-8-29-9-7-22)21-18(24)12-2-4-15(20)17(10-12)23(26)27/h2-5,10-11H,6-9H2,1H3,(H,21,24) |

InChI Key |

SJSHOUGKSQLGQK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate typically involves multi-step organic reactions. The process begins with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by chlorination to add the chloro substituent. The resulting intermediate is then subjected to amide formation with a morpholine derivative. The final step involves esterification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The compound can be reduced to remove the nitro group or to modify the morpholine ring.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield various substituted benzamido derivatives.

Scientific Research Applications

Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compound A : Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate

- Core Structure: Triazine ring with methoxyphenoxy and bromo-formylphenoxy substituents.

- Key Differences :

- The triazine core enables diverse hydrogen bonding and π-π stacking interactions, unlike the benzamido group in the target compound.

- Bromine and methoxy groups influence electronic properties: bromine acts as a leaving group, while methoxy provides electron-donating effects.

- Synthesis : Prepared via stepwise nucleophilic substitution on trichlorotriazine, contrasting with the likely amide-coupling route for the target compound.

Compound B : 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Derivatives

- Core Structure: Quinoline scaffold with morpholin-4-yl and tetrahydro-pyrazolo-pyridin substituents.

- The quinoline core offers planar aromaticity, differing from the benzoate ester in the target compound.

- Application: Explicitly designed as TLR7-9 antagonists for systemic lupus erythematosus (SLE), highlighting the therapeutic relevance of morpholino-containing compounds.

Physicochemical and Functional Properties

Biological Activity

Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

1. Chemical Structure and Synthesis

The molecular formula for this compound is C16H18ClN3O4. The compound is characterized by the presence of a morpholine ring and a nitro-substituted benzamide moiety, which are critical for its biological activity.

Synthetic Route:

The synthesis typically involves several steps:

- Formation of Benzamide: The initial step includes the reaction of 4-chloro-3-nitrobenzoic acid with morpholine to form the corresponding benzamide.

- Methyl Ester Formation: The final product is obtained by methylation, often using reagents like dimethyl sulfate or methyl iodide under basic conditions.

2.1 Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve:

- Induction of apoptosis through activation of caspases.

- Disruption of cell cycle progression, particularly at the G2/M phase.

Case Study:

In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours, indicating its potential as an effective anticancer agent .

2.2 Antimicrobial Activity

The compound also displays antimicrobial properties against both bacterial and fungal strains. It has been evaluated against common pathogens such as Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 4 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- The nitro group undergoes bioreduction, generating reactive intermediates that can form covalent bonds with cellular macromolecules.

- The morpholine moiety enhances membrane permeability, facilitating cellular uptake.

4. Pharmacokinetics and Toxicology

Preliminary studies on pharmacokinetics suggest that the compound has moderate bioavailability and a favorable metabolic profile. However, toxicity studies are essential to determine safe dosage levels for therapeutic applications.

Safety Profile:

In animal models, doses up to 50 mg/kg did not show significant adverse effects, but further toxicological assessments are necessary to establish a comprehensive safety profile .

5. Conclusion

This compound represents a promising candidate for further development in cancer therapy and antimicrobial treatments. Its unique chemical structure and demonstrated biological activities warrant continued research to optimize its efficacy and safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.